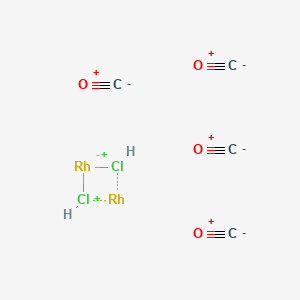
Bis(chlororhodiumdicarbonyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(chlororhodiumdicarbonyl) is a coordination compound with the molecular formula [Rh(CO)2Cl]2. It is a rhodium complex that features two rhodium atoms bridged by two chlorine atoms and coordinated by four carbon monoxide ligands. This compound is known for its catalytic properties and is used in various organic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(chlororhodiumdicarbonyl) can be synthesized by reacting rhodium trichloride with carbon monoxide in the presence of a reducing agent. The reaction typically takes place under high pressure and at elevated temperatures. The general reaction is as follows:
2RhCl3+8CO→[Rh(CO)2Cl]2+2COCl2
The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of tetracarbonyldi-mu-chlorodirhodium(I) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(chlororhodiumdicarbonyl) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: The carbon monoxide ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand substitution reactions typically occur in the presence of excess ligand and under mild heating.
Major Products
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium species.
Substitution: Rhodium complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Bis(chlororhodiumdicarbonyl) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tetracarbonyldi-mu-chlorodirhodium(I) involves its ability to act as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with lower activation energy. The rhodium atoms in the complex serve as the active sites for catalysis, interacting with the reactants and stabilizing transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracarbonyldi-mu-chlorodirhodium(II): Similar structure but with rhodium in a different oxidation state.
Tetracarbonyldi-mu-bromodirhodium(I): Similar structure but with bromine atoms instead of chlorine.
Tetracarbonyldi-mu-iododirhodium(I): Similar structure but with iodine atoms instead of chlorine.
Uniqueness
Bis(chlororhodiumdicarbonyl) is unique due to its specific combination of ligands and bridging atoms, which confer distinct catalytic properties. Its ability to undergo various types of reactions and its stability under different conditions make it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C4H2Cl2O4Rh2+ |
|---|---|
Molekulargewicht |
390.77 g/mol |
IUPAC-Name |
carbon monoxide;dichloroniorhodium(1-);rhodium |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/q;;;;;;;+1 |
InChI-Schlüssel |
DJDMLEXKWQIKCT-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Rh-][ClH+].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















